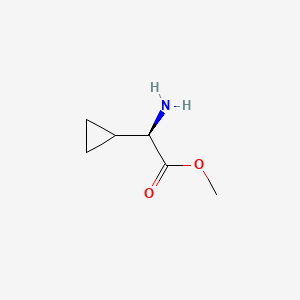

(R)-Amino-cyclopropyl-acetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

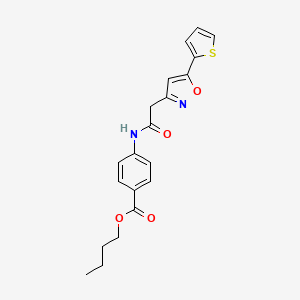

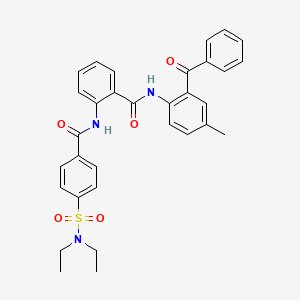

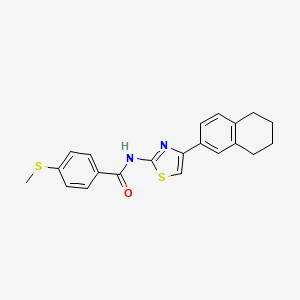

®-Amino-cyclopropyl-acetic acid methyl ester is a chemical compound with the empirical formula C6H11NO2 . It belongs to the class of amino acids and is characterized by a cyclopropyl ring in its structure. The compound is a methyl ester derivative, which means it contains a methyl group attached to the carboxylic acid functional group. Its molecular weight is approximately 129.16 g/mol .

科学的研究の応用

Application in Polymer Flooding for Heavy Oil Recovery

Specific Scientific Field

This application falls under the field of Petroleum Engineering , specifically in the area of Enhanced Oil Recovery (EOR) techniques.

Summary of the Application

Polymer flooding is a widely used chemical EOR method. By adding polymers to water, the water–oil mobility is lowered, leading to better sweep efficiency. It is generally believed that polymer flooding cannot reduce the residual oil saturation, but it can help to reach residual oil saturation in shorter time .

Methods of Application or Experimental Procedures

In the context of heavy oil recovery, polymer flooding involves the injection of water mixed with polymers into the oil reservoir. This increases the viscosity of the injected water, improving the sweep efficiency of the water flood and thus enhancing oil recovery .

Results or Outcomes

Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields. In field applications, the major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .

Use in Click Chemistry

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the area of Click Chemistry .

Summary of the Application

Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility. The amino–yne click reaction, which involves amines like “®-Amino-cyclopropyl-acetic acid methyl ester”, is particularly noteworthy due to its spontaneity and the ubiquity of amines .

Methods of Application or Experimental Procedures

The amino–yne click reaction involves the reaction of an amine with an alkyne to form a product. This reaction is spontaneous and does not require any catalysts .

Results or Outcomes

The amino–yne click reaction has found applications in various fields, including surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

Use in Photothermal Applications

Specific Scientific Field

This application falls under the field of Materials Science , specifically in the area of Photothermal Applications .

Summary of the Application

Photothermal applications involve the conversion of light energy into heat. While the specific use of “®-Amino-cyclopropyl-acetic acid methyl ester” in this field is not detailed, it’s possible that it could be used in the synthesis of photothermal materials .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the exact photothermal application. Generally, this would involve the synthesis of a material that can absorb light and convert it into heat .

Results or Outcomes

Photothermal materials have a wide range of applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

Use in Synthesis of Polypeptides

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the area of Polymer Chemistry .

Summary of the Application

Polypeptides have attracted considerable attention in recent decades due to their inherent biodegradability and tunable cytocompatibility. The ring opening polymerization of α-amino acids, such as “®-Amino-cyclopropyl-acetic acid methyl ester”, is a key method for the synthesis of polypeptides .

Methods of Application or Experimental Procedures

The ring opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for the synthesis of polypeptides. This method involves the reaction of an NCA with an initiator to form a polypeptide .

Results or Outcomes

Polypeptides synthesized through this method have found applications in various fields, including drug delivery, tissue engineering, and the design of functional materials .

Use in Drug Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically in the area of Drug Synthesis .

Summary of the Application

“®-Amino-cyclopropyl-acetic acid methyl ester” could potentially be used in the synthesis of pharmaceutical drugs. While the specific drugs that could be synthesized using this compound are not detailed, it’s possible that it could be used as a building block in the synthesis of complex molecules .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the exact drug being synthesized. Generally, this would involve the reaction of “®-Amino-cyclopropyl-acetic acid methyl ester” with other reagents under controlled conditions to form the desired drug molecule .

Results or Outcomes

The use of “®-Amino-cyclopropyl-acetic acid methyl ester” in drug synthesis could potentially lead to the development of new pharmaceutical drugs with improved efficacy or reduced side effects .

特性

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amino-cyclopropyl-acetic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/no-structure.png)

![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)

![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)

![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)